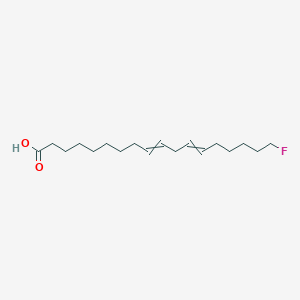

18-Fluorooctadeca-9,12-dienoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

188893-23-4 |

|---|---|

Molecular Formula |

C18H31FO2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

18-fluorooctadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H31FO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-2,5,7H,3-4,6,8-17H2,(H,20,21) |

InChI Key |

XVXSJURWEJNUMY-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC=CCC=CCCCCCF)CCCC(=O)O |

Origin of Product |

United States |

Synthesis and Radiosynthesis of 18 Fluorooctadeca 9,12 Dienoic Acid

Precursor Design Strategies for 18-Fluorooctadeca-9,12-dienoic Acid Synthesis

The successful radiosynthesis of [¹⁸F]FODDA is critically dependent on the design and availability of a suitable precursor molecule. The fundamental structure of this precursor is based on linoleic acid (octadeca-9,12-dienoic acid), an 18-carbon chain with characteristic cis double bonds at the 9th and 12th positions. nih.gov For the purpose of radiofluorination, two key modifications to the native linoleic acid structure are required.

First, the carboxylic acid group must be protected to prevent it from interfering with the fluorination reaction. This is typically achieved through esterification, most commonly forming a methyl ester. nist.govresearchgate.net Second, a leaving group must be installed at the C-18 position, the target site for fluorination. This is the omega (ω) position of the fatty acid. An effective strategy involves starting with a derivative that has a hydroxyl group at C-18, which is then converted into a more reactive leaving group, such as a tosylate or bromide. nih.gov Therefore, a well-designed precursor for the synthesis of [¹⁸F]FODDA is methyl 18-tosyloxy-octadeca-9,12-dienoate. This design facilitates a nucleophilic substitution reaction where the tosylate group is displaced by the [¹⁸F]fluoride ion.

Nucleophilic Radiofluorination Techniques for [¹⁸F] Labeling of Fatty Acids

Nucleophilic substitution is the predominant method for introducing Fluorine-18 (B77423) into organic molecules due to the high specific activity achievable with cyclotron-produced [¹⁸F]fluoride. mdpi.com The process for labeling fatty acid precursors like methyl 18-tosyloxy-octadeca-9,12-dienoate involves several key steps.

Initially, [¹⁸F]fluoride is produced in a cyclotron and must be made reactive. This is accomplished by removing the accompanying water through azeotropic distillation and using a phase-transfer catalyst. Common catalysts include aminopolyethers like Kryptofix 2.2.2 in combination with a weak base such as potassium carbonate, or quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bicarbonate. nih.gov

The activated, "naked" [¹⁸F]fluoride then acts as a potent nucleophile, attacking the carbon atom bearing the leaving group (the C-18 position) and displacing it in an Sₙ2 reaction. nih.gov Following the successful incorporation of the ¹⁸F atom, the methyl ester protecting group on the carboxylic acid is removed through hydrolysis, typically using a base like sodium hydroxide, to yield the final [¹⁸F]FODDA product.

Stereoselective Synthetic Approaches to Fluorinated Fatty Acids

A critical structural feature of this compound is the stereochemistry of its two double bonds, which must both be in the cis (or Z) configuration to mimic natural linoleic acid. wikipedia.org Achieving this specific stereochemistry requires stereoselective synthetic methods during the construction of the carbon backbone of the precursor.

The first total synthesis of linoleic acid was reported in 1950 by Raphael and Sondheimer. wikipedia.org Modern organic synthesis offers several powerful techniques to control double bond geometry. For instance, the Wittig reaction, using a stabilized or semi-stabilized ylide, can be employed to generate cis-alkenes. Another highly effective method is the partial reduction of an alkyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). Synthesizing a precursor with alkyne groups at the 9 and 12 positions allows for a subsequent stereoselective reduction to form the required cis,cis-diene system. Maintaining this geometry throughout the synthesis and radiolabeling process is essential for the resulting tracer to be recognized by the biological pathways governing fatty acid metabolism.

Development of Automated Synthesis Modules for Radiolabeled Fluorinated Fatty Acids

To meet the demands of clinical PET imaging, the synthesis of radiopharmaceuticals like [¹⁸F]-labeled fatty acids is increasingly performed using automated synthesis modules. These systems offer significant advantages over manual methods, including improved reliability, higher reproducibility, enhanced operator safety by minimizing radiation exposure, and adherence to Good Manufacturing Practice (GMP) standards. nih.gov

Commercially available modules, such as the GE TRACERlab series (e.g., FX2N) or cassette-based systems like the Elixys radiosynthesizer, automate the entire process. nih.gov A typical automated sequence for a fatty acid analog involves:

Trapping the aqueous [¹⁸F]fluoride from the cyclotron on an anion-exchange cartridge.

Eluting the [¹⁸F]fluoride into the reaction vessel with a solution containing the phase-transfer catalyst.

Performing azeotropic drying to remove water.

Adding the precursor and heating the reaction mixture for a set time.

Executing the deprotection step (e.g., hydrolysis).

Purifying the final product using automated high-performance liquid chromatography (HPLC).

Formulating the purified tracer in a sterile, injectable solution.

The adaptation of syntheses for tracers like [¹⁸F]fluorodopa and various fatty acids to these modules has enabled the reliable production of high-purity radiopharmaceuticals. nih.gov

Novel Synthetic Routes for Long-Chain Fluorinated Fatty Acids

The creation of the long carbon chain of fatty acids presents a synthetic challenge, leading to the development of novel and more efficient routes. Convergent synthesis is a powerful strategy where the molecule is assembled from several smaller, pre-functionalized fragments, rather than being built linearly. For a molecule like 18-FODDA, one fragment could contain the carboxylic acid and the C-9 double bond, while a second fragment would contain the C-12 double bond and the terminal group ready for fluorination. These fragments can be joined using modern cross-coupling reactions, such as Suzuki or Sonogashira couplings, followed by stereoselective reduction of any alkyne intermediates to form the cis-double bonds.

Chemoenzymatic approaches also represent a novel strategy. Enzymes like lipoxygenases can introduce functional groups, such as hydroxyl groups, onto the fatty acid chain with high regio- and stereoselectivity. scialert.net This enzymatically-produced intermediate can then be chemically converted to the desired fluorinated product. Furthermore, the fundamental biosynthesis of linoleic acid in organisms involves desaturase enzymes that introduce double bonds into a saturated fatty acid chain. nih.gov While less common for creating radiolabeling precursors, these biological pathways inspire the design of new catalytic systems.

Challenges in Radiochemical Yield and Purity in ¹⁸F-Labeled Fatty Acid Synthesis

Despite advancements in synthesis, several challenges remain in producing ¹⁸F-labeled fatty acids with high yield and purity.

Radiochemical Purity and Stability: A significant challenge, particularly at high levels of radioactivity, is radiolysis—the decomposition of the radiolabeled compound due to the radiation it emits. This degradation reduces the radiochemical purity of the final product over time. For example, studies on the similar tracer [¹⁸F]FTHA showed a direct correlation between radioactivity concentration and stability. nih.gov

| Initial Radioactivity Concentration (GBq/mL) | Purity at ~10 min (%) | Purity at 4 hours (%) |

|---|---|---|

| 2.37 | 89.8 | 62.8 |

| 1.25 | 94.0 | 87.2 |

| 0.52 | 94.6 | >90.0 |

Metabolic Defluorination: The stability of the carbon-fluorine bond in vivo is paramount. Terminal primary alkyl fluorides, such as in [¹⁸F]FODDA, can be susceptible to metabolic defluorination, where the ¹⁸F is cleaved from the fatty acid. This free [¹⁸F]fluoride is then taken up by bone, which can interfere with PET image interpretation. This has prompted research into synthesizing analogs with the fluorine atom at a more stable secondary carbon position. nih.gov

Biosynthetic Pathways and Natural Occurrence of ω Fluorinated Fatty Acids

Enzymatic Mechanisms of Carbon-Fluorine Bond Formation (e.g., Fluorinase)

The formation of the carbon-fluorine (C-F) bond in biological systems is catalyzed by a unique enzyme known as fluorinase or adenosyl-fluoride synthase. wikipedia.org First isolated from the soil bacterium Streptomyces cattleya, this enzyme is responsible for the only known biological mechanism for creating stable C-F bonds. nih.govnih.gov

The fluorinase enzyme catalyzes a nucleophilic substitution reaction, specifically an SN2-type attack, where a fluoride (B91410) ion (F⁻) displaces the L-methionine group from the co-factor S-adenosyl-L-methionine (SAM). nih.govwikipedia.org This reaction yields 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) and L-methionine. wikipedia.org The reaction is notable given that the fluoride ion is a poor nucleophile in aqueous environments, highlighting the enzyme's remarkable catalytic power. nih.gov

Structural and mechanistic studies have revealed that the fluorinase operates as an oligomer, typically a hexamer, although engineered trimeric variants have been shown to retain catalytic activity. nih.gov The enzyme's structure facilitates the desolvation of the fluoride ion, enhancing its nucleophilicity to attack the electrophilic C5' carbon of SAM. nih.gov The reaction catalyzed by fluorinase is reversible. wikipedia.org

| Key Components in Enzymatic Fluorination | Function |

| Fluorinase (Adenosyl-fluoride synthase) | The sole enzyme known to catalyze the formation of a carbon-fluorine bond. |

| S-adenosyl-L-methionine (SAM) | The substrate that provides the electrophilic carbon center for fluorination. |

| Fluoride Ion (F⁻) | The nucleophile that attacks the SAM molecule. |

| 5'-fluoro-5'-deoxyadenosine (5'-FDA) | The primary fluorinated product of the fluorinase reaction. |

| L-methionine | The leaving group in the SN2 reaction. |

Biosynthesis of Monofluoroacetic Acid and its Role as a Precursor to ω-Fluoro Fatty Acids

The product of the fluorinase reaction, 5'-FDA, serves as the entry point for fluorometabolite biosynthesis. acs.org A subsequent series of enzymatic steps converts 5'-FDA into fluoroacetate (B1212596) (FCH₂COOH). This pathway typically involves the phosphorolytic cleavage of the glycosidic bond in 5'-FDA to yield 5-fluoro-5-deoxy-D-ribose-1-phosphate, which is then isomerized and ultimately oxidized to generate fluoroacetaldehyde. A final oxidation step yields fluoroacetate.

Fluoroacetate is the most famous and potent naturally occurring organofluorine poison, found in plants such as the South African "Gifblaar" (Dichapetalum cymosum). tcichemicals.com In the context of fatty acid biosynthesis, fluoroacetate is activated to its coenzyme A thioester, fluoroacetyl-CoA. This molecule is the key precursor for all ω-fluorinated fatty acids. nih.govtcichemicals.com It acts as the "starter unit" that primes the fatty acid synthase machinery for the production of a fluorinated aliphatic chain.

Incorporation of Fluorinated Intermediates into Fatty Acid Biosynthetic Machinery in Biological Systems

The biosynthesis of ω-fluorinated fatty acids, including 18-fluorooctadeca-9,12-dienoic acid, proceeds by hijacking the cell's primary fatty acid synthesis (FAS) pathway. tcichemicals.com In typical fatty acid synthesis, an acetyl-CoA molecule serves as the primer. However, in organisms that produce ω-fluorinated lipids, fluoroacetyl-CoA can substitute for acetyl-CoA.

The process begins when the fluoroacetyl group is transferred to an Acyl Carrier Protein (ACP), forming fluoroacetyl-ACP. This molecule then enters the iterative elongation cycle of the FAS system. libretexts.org In each cycle, a two-carbon unit, derived from malonyl-ACP, is added to the growing chain through a series of reactions: condensation, reduction, dehydration, and a second reduction. libretexts.orgyoutube.com

This cycle repeats, extending the carbon chain by two carbons at each turn while retaining the fluorine atom at the terminal (ω) position. For the synthesis of an 18-carbon chain like that in this compound, the fluoroacetyl-ACP starter unit undergoes eight rounds of elongation. The resulting saturated ω-fluorinated fatty acid, 18-fluorostearic acid (ω-fluorostearate), can then be modified by desaturase enzymes to introduce double bonds at the Δ9 and Δ12 positions, yielding this compound, the fluorinated analogue of linoleic acid. nih.govresearchgate.net

Comparative Analysis of Fluorinated and Non-Fluorinated Fatty Acid Biosynthesis

The biosynthesis of fluorinated and non-fluorinated fatty acids are remarkably similar processes, utilizing the same core enzymatic machinery. libretexts.orgnih.gov The fundamental distinction lies in the initial priming molecule that initiates the synthesis.

Non-fluorinated fatty acid synthesis is initiated by acetyl-CoA. youtube.com In contrast, the pathway for ω-fluorinated fatty acids begins with fluoroacetyl-CoA. tcichemicals.com From this point onward, the elongation steps are mechanistically identical. The fatty acid synthase (FAS) complex does not distinguish between a growing chain initiated with an acetyl group versus a fluoroacetyl group.

The key steps of elongation—condensation with malonyl-ACP, reduction of the β-keto group, dehydration to form a double bond, and reduction of that double bond—are conserved in both pathways. libretexts.orgyoutube.com The introduction of unsaturation, such as the cis-double bonds in this compound, is also believed to be catalyzed by the same desaturase enzymes that act on their non-fluorinated counterparts, like stearic acid, to produce oleic and linoleic acids. researchgate.net

The primary difference, therefore, is not in the process but in the precursor, which is a direct consequence of the upstream activity of the fluorinase enzyme.

Table: Comparison of Biosynthetic Pathways

| Feature | Non-Fluorinated Fatty Acid Biosynthesis (e.g., Linoleic Acid) | ω-Fluorinated Fatty Acid Biosynthesis (e.g., this compound) |

|---|---|---|

| Initiating Precursor | Acetyl-CoA | Fluoroacetyl-CoA |

| Source of Precursor | Central metabolism (e.g., glycolysis, amino acid catabolism) | Fluorinase pathway (SAM + F⁻ → 5'-FDA → Fluoroacetate) |

| Elongation Unit | Malonyl-ACP (derived from Acetyl-CoA) | Malonyl-ACP (derived from Acetyl-CoA) |

| Core Enzymatic Machinery | Fatty Acid Synthase (FAS) Complex | Fatty Acid Synthase (FAS) Complex |

| Elongation Chemistry | Iterative cycles of condensation, reduction, dehydration, reduction. | Iterative cycles of condensation, reduction, dehydration, reduction. |

| Desaturation | Catalyzed by desaturase enzymes (e.g., Δ9, Δ12 desaturases) on the saturated fatty acid chain. | Catalyzed by the same or similar desaturase enzymes on the ω-fluorinated saturated fatty acid chain. |

| Final Product Example | Octadeca-9,12-dienoic acid (Linoleic Acid) | This compound |

Metabolic and Biochemical Fate of 18 Fluorooctadeca 9,12 Dienoic Acid

Elucidation of β-Oxidation Pathways for Fluorinated Fatty Acids

β-oxidation is the primary catabolic pathway for breaking down fatty acids to produce energy. aocs.org This process occurs within the mitochondria and involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA in each cycle. wikipedia.org

The general steps of mitochondrial β-oxidation are:

Dehydrogenation by acyl-CoA dehydrogenase, creating a double bond. wikipedia.org

Hydration by enoyl-CoA hydratase, adding a hydroxyl group. wikipedia.org

Oxidation by hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group. wikipedia.org

Thiolysis by ketoacyl-CoA thiolase, which cleaves the β-ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. wikipedia.org

For unsaturated fatty acids like 18-FODDA, auxiliary enzymes are required to handle the pre-existing double bonds. nih.gov Enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase are essential for repositioning and reducing these double bonds to allow the core β-oxidation machinery to proceed. aocs.orgresearchgate.net

The presence of a terminal fluorine atom in 18-FODDA influences the final stages of its β-oxidation. As the chain is shortened, the fluorine atom gets progressively closer to the carboxyl end. The final products of β-oxidation of terminally fluorinated fatty acids depend on whether the original fatty acid has an even or odd number of carbon atoms.

Terminal Oxidation (ω-Oxidation) Processes and their Implications for 18-Fluorooctadeca-9,12-dienoic Acid

While β-oxidation is the main route for fatty acid degradation, ω-oxidation serves as an alternative, albeit minor, pathway. narayanamedicalcollege.com This process occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl (ω-carbon) of the fatty acid. researchgate.net The key enzymes in this pathway are cytochrome P450 monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases. researchgate.net

The steps of ω-oxidation are:

Hydroxylation of the ω-carbon to form a hydroxy fatty acid.

Oxidation of the alcohol to an aldehyde.

Further oxidation to a dicarboxylic acid.

ω-oxidation can become more significant when β-oxidation is impaired. nih.gov For fatty acids like 18-FODDA, where the terminal carbon is fluorinated, this pathway could theoretically lead to the formation of a fluorinated dicarboxylic acid. The resulting dicarboxylic acid can then undergo β-oxidation from either end. However, studies on other terminally modified fatty acids suggest that ω-oxidation is generally a subsidiary pathway. nih.gov The presence of the fluorine atom might also influence the substrate affinity for the enzymes involved in ω-oxidation. For instance, ω-carboxylation has been shown to completely prevent the lipoxygenase reaction in other fatty acids. researchgate.net

Metabolic Trapping Mechanisms of Fluorinated Fatty Acid Analogues in Biological Systems

A key feature of many fluorinated fatty acid analogues is their ability to undergo "metabolic trapping." This phenomenon occurs when the analogue is taken up by cells and enters a metabolic pathway but cannot be fully processed, leading to its accumulation within the cell. researchgate.net This trapping is analogous to the mechanism observed with 2-[18F]fluoro-2-deoxy-D-glucose (FDG), a widely used PET imaging agent for glucose metabolism. researchgate.net

For fluorinated fatty acids, metabolic trapping is often a consequence of their commitment to the β-oxidation pathway. researchgate.net After being activated to their acyl-CoA form, they are transported into the mitochondria. As β-oxidation proceeds, the fluorinated intermediates may not be suitable substrates for subsequent enzymes, or the final fluorinated product may be resistant to further metabolism. This leads to the accumulation of the fluorinated metabolite within the mitochondria.

The efficiency of metabolic trapping is a critical factor in the design of fluorinated fatty acids as imaging probes. researchgate.net The goal is to have high initial uptake and retention in the target tissue, reflecting its metabolic activity, with rapid clearance from the bloodstream.

Impact of Fluorine Position and Chain Length on Metabolic Routing and Defluorination

The position of the fluorine atom and the length of the carbon chain are critical determinants of a fluorinated fatty acid's metabolic fate. nih.govnih.gov

Fluorine Position: Fluorine's high electronegativity can significantly alter the chemical properties of the molecule. nih.gov Placing fluorine at different positions can block specific metabolic steps. For example, fluorine at the α- or β-position can directly interfere with the enzymes of β-oxidation. acs.org Terminal fluorination, as in 18-FODDA, generally allows β-oxidation to proceed until the final cycles.

Chain Length: The length of the fatty acid chain influences which β-oxidation enzymes are involved (e.g., very-long-chain, long-chain, medium-chain, or short-chain acyl-CoA dehydrogenases). nih.gov Perfluorinated fatty acids with different chain lengths show varying potencies in inducing peroxisomal β-oxidation. nih.gov

Defluorination: The stability of the carbon-fluorine (C-F) bond is high, but metabolic processes can lead to defluorination. nih.gov The likelihood of defluorination depends on the fluorine's position. For instance, β-fluorinated fatty acids can undergo dehalogenation. nih.gov The metabolic breakdown of odd-numbered, terminally fluorinated fatty acids can lead to the release of free fluoride (B91410), while even-numbered ones produce fluoroacetic acid, which can enter the citric acid cycle. nih.gov

Interactions of this compound with Endogenous Lipid Metabolism

Fluorinated fatty acid analogues like 18-FODDA are transported into cells and activated in a similar manner to their natural counterparts. houstonmethodist.org They compete with endogenous fatty acids for binding to transport proteins and for activation by acyl-CoA synthetases. Once inside the cell, they can be incorporated into complex lipids such as triglycerides and phospholipids (B1166683). houstonmethodist.org

Enzymatic Discrimination and Substrate Specificity in Fluorinated Fatty Acid Metabolism

The enzymes of fatty acid metabolism exhibit a degree of substrate specificity, which can be affected by the presence of a fluorine atom. While many enzymes can process fluorinated analogues, the efficiency of these reactions may be altered.

Acyl-CoA Synthetases: These enzymes, which activate fatty acids, can generally utilize fluorinated fatty acids as substrates.

β-Oxidation Enzymes: The dehydrogenases, hydratases, and thiolases of the β-oxidation spiral can show varying degrees of discrimination against fluorinated substrates. This discrimination can lead to the accumulation of specific intermediates, contributing to metabolic trapping. nih.gov

The structural similarity of 18-FODDA to linoleic acid suggests that it will be a substrate for the enzymes of fatty acid metabolism. However, the fluorine atom may alter the kinetics of these enzymatic reactions.

Considerations of the Odd-Even Rule in β-Oxidation of Fluorinated Fatty Acids

The "odd-even rule" is particularly relevant for the metabolism of terminally fluorinated fatty acids. nih.gov This rule predicts the final products of β-oxidation based on the number of carbon atoms in the fatty acid chain.

Even-Chain Fluorinated Fatty Acids: The β-oxidation of an even-chain, terminally fluorinated fatty acid, such as 16-[18F]fluorohexadecanoic acid, proceeds until the final two-carbon fragment, [18F]fluoroacetyl-CoA, is produced. Fluoroacetyl-CoA can then be converted to fluoroacetate (B1212596), which is known to be toxic as it can be converted to fluorocitrate, an inhibitor of the citric acid cycle. nih.govnih.gov

Odd-Chain Fluorinated Fatty Acids: The β-oxidation of an odd-chain, terminally fluorinated fatty acid, such as 17-[18F]fluoroheptadecanoic acid, results in the formation of β-[18F]fluoropropionyl-CoA. This compound is more readily defluorinated, releasing free fluoride ions. nih.gov

Since 18-FODDA is an even-chain fatty acid (18 carbons), its complete β-oxidation would be expected to yield [18F]fluoroacetyl-CoA.

Advanced Analytical Methodologies for 18 Fluorooctadeca 9,12 Dienoic Acid Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Metabolite Profiling of Fluorinated Fatty Acids

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including their fluorinated analogs. Its high separation efficiency and sensitive detection capabilities allow for the detailed structural elucidation and profiling of metabolites. However, due to the polar nature of the carboxylic acid group, derivatization is often required to increase volatility and improve chromatographic performance. sigmaaldrich.com

Derivatization Techniques for GC-MS Analysis (e.g., Picolinyl Esters, DMOX Derivatives)

To overcome the analytical challenges posed by the inherent polarity of fatty acids, various derivatization methods are employed. These techniques convert the fatty acids into less polar and more volatile derivatives suitable for GC-MS analysis.

Picolinyl Esters: The conversion of fatty acids to picolinyl esters is a valuable method for determining the position of double bonds, branches, and other functional groups within the fatty acid chain. nih.gov Under electron impact ionization in the mass spectrometer, the charge is localized on the pyridine (B92270) ring of the picolinyl ester. nih.gov This leads to a characteristic fragmentation pattern that allows for the precise localization of structural features along the alkyl chain. nih.govresearchgate.net While standard methyl esters often produce ambiguous mass spectra due to double bond migration, picolinyl esters provide clear, diagnostic ions. nih.govfigshare.com

4,4-Dimethyloxazoline (DMOX) Derivatives: DMOX derivatives are another effective tool for the structural elucidation of fatty acids, particularly for locating double bonds in polyunsaturated fatty acids. nih.govnih.gov The fragmentation of DMOX derivatives in the mass spectrometer produces a series of ions that allow for the unambiguous assignment of double bond positions. nih.govresearchgate.net This method is particularly useful when other techniques provide inconclusive results. nih.gov

Other Derivatization Methods: Other common derivatization techniques include the formation of fatty acid methyl esters (FAMEs) using reagents like boron trifluoride-methanol (BF3-methanol) or by silylation to form trimethylsilyl (B98337) (TMS) esters. restek.commdpi.comresearchgate.net While FAMEs are widely used for routine analysis, they may not provide detailed structural information. researchgate.net

Table 1: Common Derivatization Techniques for GC-MS Analysis of Fatty Acids

| Derivatization Reagent | Derivative Formed | Key Advantages | Typical Reaction Conditions |

| 3-Pyridylcarbinol (after conversion to acid chloride) | Picolinyl Ester | Excellent for locating double bonds and other structural features. nih.gov | Two-step process involving formation of acid chloride followed by reaction with 3-pyridylcarbinol. nih.gov |

| 2-Amino-2-methyl-1-propanol | DMOX Derivative | Effective for determining double bond positions, especially in polyunsaturated fatty acids. nih.govnih.gov | Mild, two-step procedure. nih.gov |

| Boron Trifluoride-Methanol (BF3-Methanol) | Fatty Acid Methyl Ester (FAME) | Simple, common method for routine analysis. sigmaaldrich.comrestek.commdpi.com | Heating at 60-70°C for a specified time. sigmaaldrich.commdpi.com |

| BSTFA or MSTFA with 1% TMCS | Trimethylsilyl (TMS) Ester | Derivatizes carboxylic and hydroxyl groups. restek.com | Heating at 60°C for approximately 60 minutes. restek.com |

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis of 18F-Labeled Compounds

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analysis of 18F-labeled compounds like 18F-FODLA. nih.govnih.govresearchgate.net Given that these compounds are often synthesized in complex reaction mixtures, HPLC provides the necessary separation power to isolate the desired radiolabeled product from unreacted starting materials, byproducts, and other impurities. researchgate.netutupub.fi

Reversed-phase HPLC, often using C18 columns, is a common modality for this purpose. researchgate.netnih.gov The choice of mobile phase composition and pH is critical for achieving optimal separation and recovery of the 18F-labeled compound. researchgate.netnih.gov For instance, the pH of the mobile phase can significantly impact the retention behavior of [18F]fluoride, a common impurity in 18F-labeling reactions. researchgate.netnih.gov It has been recommended to use a mobile phase with a pH greater than 5 for silica-based C18 columns to ensure high recovery of the desired product and accurate quantification. researchgate.netnih.govsci-hub.se Both analytical and semi-preparative HPLC systems are employed, the former for quality control and the latter for purification of larger quantities of the radiotracer. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and conformational analysis of fluorinated fatty acids like 18-FODLA. nih.govmagritek.com Both ¹H and ¹³C NMR provide valuable information about the carbon skeleton and the position of the fluorine atom. The chemical shifts and coupling constants observed in NMR spectra can reveal details about the electronic environment of the nuclei and their spatial relationships. magritek.comtoray-research.co.jp

Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), can be used to establish connectivity between different atoms within the molecule, further aiding in its structural confirmation. magritek.com These methods are crucial for verifying the successful synthesis of the target compound and for characterizing its solution-state conformation.

Fluorine-19 NMR (¹⁹F NMR) Applications in Elucidating Conformational Order and Metabolic Transformations

Fluorine-19 NMR (¹⁹F NMR) is particularly well-suited for studying fluorinated compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus. nih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an excellent probe for conformational changes and metabolic transformations. nih.govnih.gov

In the context of 18-FODLA, ¹⁹F NMR can be used to monitor changes in the conformational order of the fatty acid chain. nih.gov For example, studies on other fluorinated fatty acids have shown that ¹⁹F NMR line shapes are very different for lipids in frozen versus fluid states, providing insights into membrane dynamics. nih.gov Furthermore, ¹⁹F NMR can be used to track the metabolic fate of 18-FODLA by observing the appearance of new ¹⁹F signals corresponding to its metabolic products. nih.gov This allows for a non-invasive way to study how the fluorinated fatty acid is processed within a biological system. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Lipidomic Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a powerful platform for comprehensive lipidomic analysis, enabling the identification and quantification of a wide range of lipid species, including fluorinated fatty acids, in complex biological samples. plos.orgnih.govnih.gov This technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS workflow for lipidomics, lipids are first extracted from the biological matrix. plos.orgnih.gov The extract is then injected into the LC system, where different lipid classes are separated based on their physicochemical properties. youtube.com The separated lipids are then ionized and analyzed by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for the structural characterization of the lipids by fragmenting the parent ions and analyzing the resulting daughter ions. nih.gov This fragmentation pattern provides valuable information about the lipid class, the length of the fatty acyl chains, and the degree of unsaturation. nih.gov

Radiochemical Purity Assessment Techniques for 18F-Labeled 18-Fluorooctadeca-9,12-dienoic Acid

Ensuring the radiochemical purity of 18F-labeled 18-FODLA is critical for its use in applications such as positron emission tomography (PET). nih.govnih.govresearchgate.net Radiochemical purity refers to the proportion of the total radioactivity in a sample that is present in the desired chemical form. google.com Several techniques are employed to assess this crucial quality control parameter.

High-performance liquid chromatography (HPLC) with an in-line radioactivity detector is a primary method for determining radiochemical purity. nih.govnih.gov This method separates the 18F-labeled product from potential radiochemical impurities, such as unreacted [18F]fluoride. researchgate.net The chromatogram from the radioactivity detector allows for the quantification of the percentage of radioactivity associated with the peak corresponding to 18F-FODLA. nih.govresearchgate.net

Thin-layer chromatography (TLC) is another commonly used technique for assessing radiochemical purity. nih.gov It is a simpler and often faster method than HPLC, though it may offer lower resolution. nih.gov In TLC, a small amount of the sample is spotted onto a stationary phase (e.g., a silica (B1680970) gel plate), and a mobile phase is allowed to move up the plate, separating the components based on their differential partitioning between the two phases. A phosphor imaging scanner or a radio-TLC scanner is then used to detect the distribution of radioactivity on the plate.

Table 2: Quality Control Tests for 18F-Labeled Radiopharmaceuticals

| Quality Control Test | Method(s) | Purpose | Acceptance Criteria (Typical) |

| Radionuclidic Identity | Gamma-ray spectrometry, Half-life determination | To confirm the identity of the radionuclide as 18F. nih.govbrieflands.com | Half-life of 105-115 minutes. nih.gov |

| Radiochemical Purity | HPLC, TLC | To determine the percentage of radioactivity in the desired chemical form. nih.govresearchgate.netresearchgate.net | ≥ 90-95% nih.govgoogle.com |

| Chemical Purity | HPLC with UV detector | To identify and quantify non-radioactive chemical impurities. researchgate.netresearchgate.net | Specific limits for known impurities. |

| pH | pH meter or pH-indicator strips | To ensure the pH is within a physiologically acceptable range. nih.gov | Typically between 4.5 and 8.0. nih.gov |

| Residual Solvents | Gas Chromatography (GC) | To quantify any remaining organic solvents from the synthesis. researchgate.net | Within specified limits (e.g., USP, Ph. Eur.). researchgate.net |

| Sterility | Membrane filtration and incubation | To ensure the absence of viable microorganisms. brieflands.com | No microbial growth. brieflands.com |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | To detect the presence of fever-inducing endotoxins. brieflands.com | Below a specified limit. brieflands.com |

Conformational Analysis and Structural Investigations of Fluorinated Fatty Acids

Computational and Theoretical Studies on the Preferred Conformations of Fluorinated Fatty Acids

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the preferred conformations of fluorinated fatty acids. nih.govresearchgate.net These studies provide insights into the chemical reactivity and structural nuances that are difficult to ascertain through experimental methods alone. nih.govresearchgate.net

For instance, DFT analysis of linoleic acid and its conjugated isomers has revealed that the most reactive sites are located near the carbon-carbon double bonds and the carboxyl hydrogen atom. researchgate.net This theoretical framework helps in understanding the relationship between the structure and properties of these fatty acids. researchgate.net Furthermore, theoretical analyses of fluorinated radicals have provided valuable information on their electrophilicity, nucleophilicity, and reduction potentials, which correlate with their reactivity. nih.govresearchgate.net Highly fluorinated radicals, for example, are more inclined to participate in single-electron transfer (SET) processes over radical addition. nih.govresearchgate.net

A study on vicinal difluorinated histone deacetylase inhibitors identified the lowest energy conformations through DFT calculations. mdpi.com For a threo-difluorinated analog, an extended conformation with a gauche F-C-C-F dihedral angle was found to be the most stable. mdpi.com In contrast, the erythro-difluorinated counterpart showed two low-energy "bent" conformations with the F-C-C-F dihedral angle being either gauche+ or gauche-. mdpi.com

Influence of Fluorine Substituents on Fatty Acid Chain Conformation and Flexibility

The presence of fluorine substituents has a profound effect on the conformation and flexibility of fatty acid chains. The introduction of double bonds in unsaturated fatty acids, such as 18-fluorooctadeca-9,12-dienoic acid, creates a non-linear chain structure. quora.com This "bend" or "kink" in the chain, a consequence of the cis double bonds, prevents the close packing that is characteristic of their saturated counterparts, leading to more flexible and fluid molecular arrangements. nih.gov

The flexibility of polyunsaturated fatty acid (PUFA) chains stems from the internal rotation around the sp2-sp3-sp2 hybridized carbon atoms. mcmaster.ca Computational studies have shown that the potential energy surface of these molecules has a "flat landscape," indicating that numerous conformations are energetically accessible. mcmaster.ca This inherent flexibility is a key determinant of the physical properties of membranes composed of these fatty acids. nih.gov

Fluorination can further modulate this conformational landscape. The introduction of fluorine can induce a "coiling effect" in hydrogenated chains, increasing the proportion of gauche conformations and leading to more globular structures. nih.gov This effect arises from the interplay of steric and electrostatic interactions introduced by the highly electronegative fluorine atoms.

The unsaturation index (UI), which quantifies the number of double bonds, is a useful metric for describing membrane flexibility. nih.gov A higher UI generally corresponds to greater membrane fluidity. nih.gov The specific positioning of double bonds, as in the case of oleic, linoleic, and α-linolenic acids, is crucial for their interaction with enzymes like the FADS2 desaturase, although the presence of a cis-9 double bond appears to be a key factor for high-affinity binding. researchgate.net

X-ray Crystallography Applications in Determining Solid-State Structures of Fluorinated Analogues

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive structural information for fluorinated fatty acid analogues. This method has been successfully applied to various fluorinated compounds, revealing how fluorination impacts crystal packing and intermolecular interactions.

For example, the solid-state structure of a vicinal difluoroalkane, a precursor to a fluorinated histone deacetylase inhibitor, was unambiguously determined by X-ray crystallography, confirming its threo-stereochemistry. mdpi.com Similarly, the crystal structure of 1-(perfluorobutyl)undecanoic acid showed that it crystallizes as hydrogen-bonded dimers, a common packing arrangement for n-alkyl carboxylic acids. researchgate.net However, the unit cell of this fluorinated compound contained five independent molecules, unlike the single molecule found in the unit cell of most non-fluorinated long-chain fatty acids. researchgate.net

Grazing Incidence X-ray Diffraction (GIXD) studies on Langmuir films of highly fluorinated fatty alcohols have shown that the molecules organize into 2D hexagonal lattices. nih.gov This hexagonal molecular organization at the air-water interface can manifest as micron-scale, star-shaped aggregates. nih.gov These findings from X-ray diffraction techniques are crucial for understanding the self-assembly and phase behavior of fluorinated amphiphiles.

Spectroscopic Probes for Conformational Dynamics (e.g., ¹⁹F NMR for Orientational Order Parameters)

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive tool for probing the conformational dynamics of fluorinated fatty acids. nih.govnih.gov The ¹⁹F nucleus possesses favorable properties, including 100% natural abundance, high sensitivity, and a large chemical shift range, making it an excellent probe for studying molecular structure and environment. nih.govnih.gov

¹⁹F NMR has been effectively used to study lipid phase transitions in both model and biological membranes. nih.gov Fluorinated fatty acids can be incorporated into phospholipid bilayers, and the resulting ¹⁹F NMR line shapes are distinct for lipids in frozen (gel) and fluid (liquid-crystalline) states. nih.gov This allows for the precise measurement of phase transition temperatures and the characterization of molecular motion within each phase. nih.gov

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local microenvironment, providing information on the binding of molecules to lipid membranes. nih.gov This sensitivity has been utilized to resolve signals from molecules in solution versus those bound to membranes, offering a method for screening pharmaceuticals for membrane interactions. nih.gov Furthermore, ¹⁹F NMR can be used to determine orientational order parameters, which describe the degree of alignment of the fatty acid chains within a membrane. This information is derived from the analysis of NMR spectral densities, which reflect the fluctuations of the C-F bonds. biorxiv.orgbiorxiv.org

The lack of natural background ¹⁹F signals in biological systems makes ¹⁹F NMR ideal for studying exogenously administered fluorinated compounds without interference. nih.govnih.gov This has enabled a wide range of applications, from tracking the metabolism of fluorinated drugs to investigating the structure and dynamics of proteins labeled with fluorinated amino acids. nih.gov

Interactive Data Table: Properties of Studied Fatty Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature(s) |

| This compound | C₁₈H₃₁FO₂ | 302.44 | Fluorine at C-18, cis double bonds at C-9 and C-12 |

| Linoleic Acid | C₁₈H₃₂O₂ | 280.45 | cis double bonds at C-9 and C-12 |

| Oleic Acid | C₁₈H₃₄O₂ | 282.47 | cis double bond at C-9 |

| α-Linolenic Acid | C₁₈H₃₀O₂ | 278.43 | cis double bonds at C-9, C-12, and C-15 |

| 1-(Perfluorobutyl)undecanoic acid | C₁₅H₁₉F₉O₂ | 422.29 | Perfluorobutyl tail |

Mechanistic Studies and Preclinical Research Applications in Biological Systems

In Vitro Cell Culture Models for Studying 18-Fluorooctadeca-9,12-dienoic Acid Uptake and Metabolism

In vitro cell culture models are fundamental in elucidating the cellular uptake and metabolic pathways of this compound. Studies using various mammalian cell lines have demonstrated that the metabolism of polyunsaturated fatty acids can differ significantly between cell types. For instance, some transformed cell lines lose the ability to desaturate linoleic acid, a key metabolic step, while others can metabolize it to further downstream products like γ-linolenate. bohrium.com This variability highlights the importance of selecting appropriate cell models to investigate specific aspects of fatty acid metabolism.

The uptake of fluorinated fatty acid analogs is an active process. For example, in cancer cell lines, the uptake of similar fluorinated fatty acid probes has been shown to be significant. nih.govresearchgate.net The metabolic fate of these fatty acids within the cell is complex, involving incorporation into various lipid species and catabolism through pathways like beta-oxidation. nih.gov The use of radiolabeled probes like this compound allows for the sensitive detection and quantification of these metabolic processes.

Cultured fish cells have also been utilized to study the metabolism of related polyunsaturated fatty acids, demonstrating the conversion of octadecapentaenoic acid to octadecatetraenoic acid. nih.gov These studies provide insights into the enzymatic pathways involved in fatty acid modification. The general methodology for such in vitro studies involves supplementing the culture medium with the fatty acid of interest, often complexed with fatty acid-free bovine serum albumin to facilitate its delivery to the cells. bohrium.com Subsequent analysis of cellular lipids and metabolites reveals the extent of uptake and the products of metabolic conversion. bohrium.com

Animal Models for Investigating Biodistribution and Metabolic Fate

Animal models are indispensable for understanding the whole-body biodistribution and metabolic fate of this compound in a physiological context. Following administration, the distribution of the radiolabeled fatty acid can be tracked over time using non-invasive imaging techniques like Positron Emission Tomography (PET).

Studies with various 18F-labeled fatty acids in mice, rats, and monkeys have shown that their distribution and retention are highly dependent on their chemical structure, including chain length and the position of the fluorine atom. nih.govnih.govnih.gov For instance, fatty acids with the fluorine label at the end of the carbon chain exhibit uptake and clearance patterns in the heart similar to their carbon-11 (B1219553) labeled counterparts. nih.gov

The heart and liver are typically organs with high uptake of long-chain fatty acids, reflecting their reliance on fatty acid oxidation for energy. nih.govnih.gov Preclinical research in a mouse model of non-alcoholic fatty liver disease (NAFLD) demonstrated high heart uptake of a similar 18F-labeled oleate (B1233923) analog. mdpi.com The metabolic fate of these tracers can also be investigated by analyzing tissue samples. For example, in the case of 17-[18F]fluoroheptadecanoic acid, a significant portion of the radioactivity recovered from the heart was in the form of free [18F]fluoride, indicating active beta-oxidation. nih.gov In contrast, with 16-[18F]fluorohexadecanoic acid, minimal defluorination was observed, suggesting that the metabolic products are handled differently by the cell. nih.gov

The use of animal models also allows for the investigation of how pathological conditions affect fatty acid metabolism. For example, studies in tumor-bearing mice have been used to assess the uptake of radiolabeled compounds in cancerous tissues. nih.govbmj.com These in vivo studies provide crucial information that bridges the gap between cellular metabolism and its systemic implications.

Assessment of Specific Enzymatic Pathways Using Fluorinated Fatty Acid Probes

Fluorinated fatty acid probes, such as this compound, are powerful tools for assessing the activity of specific enzymatic pathways involved in lipid metabolism. The structural similarity of these probes to their natural counterparts allows them to be recognized and processed by enzymes, while the fluorine atom can act as a reporter or alter the molecule's metabolic fate in a predictable way.

A key pathway investigated using these probes is fatty acid β-oxidation. The metabolism of terminally fluorinated fatty acids can lead to the formation of smaller fluorinated metabolites. The nature of these metabolites depends on whether the original fatty acid has an even or odd number of carbon atoms. nih.gov Even-chain fluorinated fatty acids produce [18F]fluoroacetic acid, which can enter the citric acid cycle, while odd-chain fatty acids yield β-[18F]fluoropropionic acid, which is more readily dehalogenated, releasing free [18F]fluoride. nih.gov This differential metabolism allows for inferences to be made about the β-oxidation process.

Fluorinated probes have also been instrumental in studying the enzymes involved in the synthesis of complex lipids. The incorporation of these fatty acids into phospholipids (B1166683) and other lipid species can be tracked, providing information on the activity of acyltransferases and other enzymes in the lipid synthesis pathways. nih.gov Furthermore, the development of fluorescently labeled fatty acids has enabled the real-time monitoring of enzyme activity in live cells. nih.gov

The table below summarizes the application of various fluorinated fatty acid probes in assessing enzymatic pathways.

| Probe Type | Enzymatic Pathway Investigated | Key Findings |

| Terminally 18F-labeled fatty acids | Fatty Acid β-oxidation | Differential metabolism based on chain length (odd vs. even) provides insights into pathway activity. nih.gov |

| Thia-substituted 18F-labeled fatty acids | Fatty Acid Oxidation | Used as metabolically trapped probes to assess flux through CPT-I. nih.gov |

| Fluorescently labeled fatty acids | General Lipid Metabolism | Enable live imaging and quantification of lipid partitioning and metabolism. nih.gov |

| Fluorinated fatty acids | Lipogenesis | Utilized to trace the incorporation into complex lipids and study the enzymes involved. nih.gov |

Comparative Studies of Fluorinated and Non-Fluorinated Fatty Acid Analogues in Metabolic Investigations

Comparative studies between fluorinated and non-fluorinated fatty acid analogues are crucial for validating the utility of the fluorinated probes and understanding the metabolic consequences of fluorine substitution. While the goal is for the fluorinated analogue to mimic the natural compound, the presence of the highly electronegative fluorine atom can introduce subtle yet significant differences in metabolic processing.

Research has shown that the catabolic rates of unsaturated fatty acid hydroperoxides are significantly faster than their non-oxidized counterparts. researchgate.net While not a direct comparison of fluorinated versus non-fluorinated, this highlights how modifications to a fatty acid's structure can impact its metabolism. In the context of fluorination, studies with terminally labeled fatty acids have revealed distinct metabolic fates. For example, 16-[18F]fluorohexadecanoic acid (an even-chain fatty acid) results in metabolites that are further processed in the citric acid cycle, whereas 17-[18F]fluoroheptadecanoic acid (an odd-chain fatty acid) leads to the release of free fluoride (B91410). nih.gov This divergence from the metabolism of their non-fluorinated counterparts, which are completely oxidized, provides a mechanism for tracer trapping and imaging.

The position of the fluorine atom is also critical. Fatty acids with the fluorine label near the carboxyl group, such as 2-[18F]fluorostearic acid, show very different biodistribution compared to those labeled at the end of the chain, with low heart uptake and high liver accumulation. nih.gov This is likely due to the fluorine atom's influence on the initial steps of fatty acid activation and transport into the mitochondria.

Furthermore, comparative studies have explored the influence of double bond configuration (cis vs. trans) on the activity of enzymes like delta-9 desaturase, demonstrating that the specific geometry of the fatty acid is critical for its biological effect. nih.govnih.gov These findings underscore the importance of carefully considering the structural and electronic effects of fluorine substitution when interpreting data from studies using fluorinated fatty acid probes.

Applications in Understanding Lipidomics and Metabolic Flux

The field of lipidomics, which aims to comprehensively analyze the lipid profile of a biological system, has greatly benefited from the use of labeled fatty acids, including fluorinated analogues like this compound. frontiersin.org These tracers allow for the dynamic tracking of fatty acid incorporation into various lipid species and the measurement of metabolic flux through different lipid metabolic pathways.

By introducing a labeled fatty acid into a system, researchers can follow its journey as it is esterified into triglycerides, phospholipids, and other complex lipids. nih.gov This provides a powerful method to study the regulation of lipid synthesis and turnover under different physiological or pathological conditions. For instance, such approaches can be used to investigate the dysregulation of lipid metabolism in diseases like cancer and non-alcoholic fatty liver disease. nih.govescholarship.org

Isotope-assisted metabolic flux analysis is a sophisticated technique that uses isotopically labeled substrates to quantify the rates of metabolic reactions. nih.govmdpi.comresearchgate.net While often employing stable isotopes like 13C, the principles can be extended to radiolabeled tracers. By measuring the rate of incorporation of the labeled fatty acid into downstream metabolites, it is possible to calculate the flux through specific pathways, such as fatty acid oxidation or lipogenesis. This provides a quantitative and dynamic view of cellular metabolism that is not achievable with static measurements of metabolite concentrations alone. northwestern.edu

The development of advanced analytical platforms, combining techniques like high-performance liquid chromatography (HPLC) with mass spectrometry (MS) or fluorescence detection, has been crucial for these applications. nih.gov These methods allow for the separation and sensitive detection of a wide array of lipid molecules, enabling detailed lipidomic and metabolic flux analyses.

Exploration of the Role of this compound as a Mechanistic Probe in Enzyme Studies

Beyond its use as a tracer, this compound and similar fluorinated fatty acids can serve as mechanistic probes to investigate the function and inhibition of specific enzymes. nih.gov The introduction of a fluorine atom can alter the electronic properties of the fatty acid, making it a useful tool for studying enzyme-substrate interactions and reaction mechanisms.

Fluorinated compounds have been used to develop mechanism-based inhibitors for various enzymes. nih.gov These inhibitors are typically unreactive until they are acted upon by the target enzyme, at which point they are converted into a reactive species that covalently modifies and inactivates the enzyme. This approach has been particularly successful for flavin-dependent enzymes. nih.govnih.gov

In the context of fatty acid metabolism, fluorinated analogues can be used to probe the substrate specificity of enzymes like fatty acid amide hydrolase (FAAH) and other serine hydrolases. researchgate.netnih.gov By systematically varying the position of the fluorine atom and other structural features of the fatty acid, researchers can map the active site of these enzymes and identify key interactions that determine substrate recognition and catalysis.

Furthermore, the altered metabolism of fluorinated fatty acids can provide insights into the regulation of metabolic pathways. For example, the accumulation of specific fluorinated metabolites can indicate a bottleneck in a pathway, pointing to a potential regulatory enzyme. The unique properties of fluorinated compounds make them valuable tools for dissecting the complex enzymatic machinery of lipid metabolism. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Fluorinated Fatty Acid Scaffolds for Targeted Metabolic Investigations

The synthesis of new fluorinated fatty acid structures is a cornerstone of future research, enabling the creation of highly specific probes for metabolic studies. The introduction of fluorine into a fatty acid can significantly alter its properties, and researchers are exploring this to design molecules for specific purposes. nih.gov One key area is the development of fatty acids that are resistant to metabolic degradation. For example, fluorination of an amino acid side chain has been shown to confer resistance to metabolism by cytochrome P450 enzymes. mdpi.com Applying this concept to fatty acids could lead to probes that remain intact longer within a biological system, allowing for more precise tracking of their distribution and interaction with cellular machinery.

Another promising approach involves using synthetic biology to create novel fluorinated compounds. Researchers have successfully engineered polyketide synthase pathways to incorporate simple fluorinated building blocks like fluoroacetate (B1212596), expanding the potential range of complex fluorinated natural products. nih.gov This could lead to the production of a diverse library of fluorinated fatty acids with unique structures for metabolic investigation. The synthesis of fatty acids with highly fluorinated segments, such as those containing a perfluorooctyl group, also creates molecules with unique interfacial properties, which could be used to study lipid membrane dynamics and stability. researchgate.net These novel scaffolds will serve as critical tools for dissecting the intricate roles of fatty acids in health and disease.

Table 1: Examples of Emerging Fluorinated Scaffolds and Their Research Applications This table is generated based on research trends in fluorinated compounds and does not imply the existence of all specific examples.

| Scaffold Type | Potential Research Application | Rationale | Reference |

|---|---|---|---|

| Metabolically Stable Analogs | Probing lipid trafficking and signaling pathways | Fluorination at metabolically active sites can prevent enzymatic degradation, increasing bioavailability and enabling longer-term studies. | mdpi.com |

| Biosynthetic Hybrid Molecules | Discovery of novel biological activities | Engineered biological pathways can create complex fluorinated lipids that are inaccessible through traditional chemical synthesis. | nih.gov |

| Highly Fluorinated Chains | Investigating membrane properties and drug delivery | Perfluorinated segments alter the physicochemical properties of lipids, useful for creating stable vesicles or studying lipid-lipid interactions. | researchgate.netavantiresearch.com |

| Fluorinated Phospholipids (B1166683) | 19F NMR studies of membrane structure and dynamics | The fluorine atom serves as a sensitive NMR probe to report on the local environment of the lipid within a biological membrane. | avantiresearch.com |

Integration of Multi-Omics Approaches with Fluorinated Fatty Acid Research

To fully understand the biological impact of fluorinated fatty acids, it is essential to look beyond single-molecule interactions to a systems-level perspective. The integration of multi-omics—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. nih.gov By exposing a biological system to a compound like 18-fluorooctadeca-9,12-dienoic acid and subsequently analyzing changes across these different molecular layers, researchers can build a comprehensive picture of its effects.

For instance, a combined genomic and transcriptomic analysis of Pseudomonas sp. strain 273 revealed the specific genes and pathways involved in the metabolism of fluoroalkanes, which the bacterium uses to synthesize long-chain fluorofatty acids. nih.gov This type of approach can identify the enzymes responsible for metabolizing a given fluorinated fatty acid and the regulatory networks that control their expression. Similarly, combining lipidomics with proteomics can reveal how fluorinated fatty acids are incorporated into complex lipids and how they alter the expression of proteins involved in lipid transport and metabolism. nih.govnih.gov Such integrated analyses have been successfully used to investigate the metabolism of non-fluorinated fatty acids in various contexts, from cancer progression to the effects of dietary supplements, providing a clear blueprint for future studies on their fluorinated counterparts. nih.govfrontiersin.orgmdpi.com

Table 2: Application of Multi-Omics Techniques to Fluorinated Fatty Acid Research

| Omics Technique | Information Gained | Example Application | Reference |

|---|---|---|---|

| Genomics | Identifies genes potentially involved in the transport or metabolism of fluorinated compounds. | Sequencing the genome of a microorganism that degrades a fluorinated fatty acid to find putative dehalogenase or monooxygenase genes. | nih.gov |

| Transcriptomics | Measures changes in gene expression in response to a fluorinated fatty acid, revealing metabolic and signaling pathways affected. | Analyzing mRNA changes in liver cells after exposure to identify upregulated pathways like beta-oxidation. | nih.gov |

| Proteomics | Quantifies changes in protein levels, identifying enzymes and transporters that directly interact with the compound. | Identifying differentially expressed mitochondrial proteins to confirm the enhancement of fatty acid oxidation pathways. | nih.gov |

| Metabolomics / Lipidomics | Tracks the fate of the fluorinated fatty acid and its metabolic byproducts; measures global changes in the lipid profile. | Quantifying the incorporation of the fluorinated fatty acid into various classes of phospholipids and triglycerides. | nih.gov |

Advancements in Isotopic Labeling Strategies for Detailed Mechanistic Elucidation

Isotopic labeling is a gold-standard method for tracing the metabolic fate of molecules in vivo. bioscientifica.com While this compound already contains the positron-emitting isotope ¹⁸F for PET imaging, the use of additional stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C) can provide much deeper mechanistic insights. nih.govmdpi.com These tracers allow for the quantitative evaluation of major metabolic pathways, including fatty acid uptake by tissues, oxidation for energy, and incorporation into complex lipids, without the limitations of static concentration measurements. nih.gov

Future research will likely involve the synthesis of dual-labeled fatty acids. For example, creating this compound that also contains ¹³C labels within its carbon backbone would allow researchers to use PET imaging to track its biodistribution to a specific organ, while simultaneously using mass spectrometry to trace the precise fate of the carbon atoms through metabolic pathways like beta-oxidation. nih.govnih.gov Advanced analytical techniques such as gas or liquid chromatography combined with isotope ratio mass spectrometry (GC-C-IRMS or LC-MS) are crucial for these studies, offering high sensitivity and the ability to distinguish between different isotopologues. nih.govisotope.com Such methods have been extensively refined for non-fluorinated fatty acids and can be directly adapted to provide unique insights into the metabolism of their fluorinated analogs. bioscientifica.comnih.gov

Table 3: Isotopic Labeling Strategies for Fatty Acid Research

| Isotope | Labeling Strategy | Analytical Method | Mechanistic Insight | Reference |

|---|---|---|---|---|

| ¹⁸F | Incorporated into the molecule during synthesis. | Positron Emission Tomography (PET) | Provides macroscopic view of tissue uptake and biodistribution in real-time. | (Implicit) |

| ¹³C | Uniformly (U-¹³C) or position-specifically labeled backbone. | Mass Spectrometry (MS), Isotope Ratio MS (IRMS), NMR | Traces the carbon skeleton through pathways like oxidation (measuring ¹³CO₂), elongation, and storage. | bioscientifica.comnih.govnih.gov |

| ²H (Deuterium) | Perdeuterated (e.g., U-²H₃₁) or position-specifically labeled. | Mass Spectrometry (MS) | Traces the intact fatty acid into complex lipids and tissues; measures rates of lipolysis and fatty acid turnover. | nih.govmdpi.comisotope.com |

Exploration of Microbial Metabolism of Fluoroalkanes and Fluorinated Fatty Acids

The interaction of microorganisms with fluorinated organic compounds is a rapidly growing field of research with relevance to both environmental science and biotechnology. nih.gov It is now established that various microbial enzyme systems can break the strong carbon-fluorine bond, a process once thought to be rare in nature. nih.gov Studies have shown that certain bacteria, such as Pseudomonas sp., can grow on terminally fluorinated alkanes as their sole carbon source, subsequently releasing fluoride (B91410) and incorporating the fluorine into their own long-chain fatty acids. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing 18-Fluorooctadeca-9,12-dienoic acid with high purity?

Answer:

The synthesis of fluorinated fatty acids like this compound typically involves late-stage fluorination or substitution of hydroxyl/keto groups in preformed unsaturated fatty acids. For example, linoleic acid derivatives (e.g., 9-Oxooctadeca-10,12-dienoic acid) are synthesized via controlled oxidation using catalysts like MnO₂ or enzymatic methods . Fluorination can be achieved using reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, targeting specific positions. Post-synthesis, high-purity isolation requires reversed-phase HPLC with C18 columns, as described for analogous compounds . Critical parameters include inert reaction conditions (argon atmosphere) and low-temperature storage (-20°C) to prevent degradation .

Basic: What analytical techniques ensure structural validation and purity assessment of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms fluorine incorporation, while ¹H/¹³C NMR resolves double-bond geometry (Z/E) and regiochemistry .

- Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization (e.g., methyl ester formation) enhances volatility. Characteristic fragmentation patterns distinguish fluorinated analogs from non-fluorinated species .

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV/ELSD detectors monitors purity (>95%) and stability under varying pH/temperature .

Advanced: How does fluorine substitution at position 18 alter the compound’s interaction with lipid-metabolizing enzymes (e.g., acetyl-CoA carboxylase)?

Answer:

Fluorine’s electronegativity and steric effects can modulate enzyme binding. For example, 9-Oxooctadeca-10,12-dienoic acid inhibits acetyl-CoA carboxylase (ACC) with IC₅₀ ~1.5 µM by competing with malonyl-CoA . Fluorination at position 18 may enhance ACC affinity due to increased polarity or stabilize enzyme-ligand interactions via fluorine-mediated hydrogen bonding. Comparative studies should use:

- Enzyme Assays: Measure ACC activity fluorometrically with purified enzyme and varying substrate concentrations.

- Molecular Docking: Simulate interactions using crystallographic ACC structures (PDB: 3TVI) to assess fluorine’s impact .

Contradictory data may arise from differences in fluorination sites; thus, isotope-labeled analogs (e.g., ¹⁸F) can validate binding via autoradiography .

Advanced: What experimental models are optimal for studying metabolic stability and biological activity in vivo?

Answer:

- In Vitro Models: Use primary hepatocytes or liver microsomes to assess Phase I/II metabolism. LC-MS quantifies parent compound and metabolites (e.g., β-oxidation products) .

- In Vivo Models: Administer this compound to rodents via oral gavage or intravenous injection. Plasma/tissue samples are analyzed for pharmacokinetics (Cmax, t½) and biodistribution .

- Disease Models: Colorectal cancer (CRC) xenografts evaluate antitumor effects, as oxidized linoleic acid derivatives (e.g., 9-OxoODE) show elevated levels in CRC .

Basic: What storage conditions preserve the stability of this compound?

Answer:

- Temperature: Store at -20°C in airtight, amber vials to prevent photodegradation and oxidation .

- Solvent: Dissolve in chloroform or DMSO (1–10 mM stock) with 0.01% BHT as an antioxidant .

- Handling: Use inert gas (N₂/Ar) for solvent evaporation and avoid repeated freeze-thaw cycles .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., pro-inflammatory vs. anti-inflammatory effects)?

Answer:

Contradictions may stem from:

- Concentration-Dependent Effects: Test a broad range (nM–µM) to identify biphasic responses.

- Cell/Tissue Specificity: Compare activity in macrophages (pro-inflammatory) vs. adipocytes (anti-inflammatory) .

- Redox Environment: Assess ROS levels using DCFDA probes; fluorinated analogs may alter redox signaling .

- Structural Confounders: Ensure stereochemical purity via chiral HPLC, as impure diastereomers yield conflicting results .

Basic: What safety protocols are essential when handling fluorinated fatty acids?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile fluorinated reagents .

- Waste Disposal: Neutralize fluorinated waste with calcium hydroxide before disposal in designated containers .

Advanced: Can computational methods predict the metabolic fate of this compound?

Answer:

Yes. Tools include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.